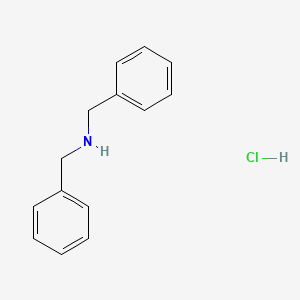

Dibenzylamine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dibenzylamine hydrochloride involves reactions with other chemical compounds. For instance, its reaction with hexachlorocyclotriphosphazatriene leads to the formation of various dibenzylamino-derivatives, showcasing the importance of steric effects in its chemical reactions (Masood-ul-Hasan, Shaw, & Woods, 1975). Additionally, the compound has been involved in pressure synthesis reactions with benzylamine and benzyl alcohol, demonstrating the potential for high-yield synthesis under specific conditions (Nandi & Das, 2007).

Molecular Structure Analysis

Dibenzylamine hydrochloride's molecular structure is critical to its reactivity and properties. Studies involving orthopalladated dibenzylamine complexes have been conducted to understand its reactivity towards internal alkynes, carbon monoxide, and isocyanides, providing insights into its complex molecular behavior (Vicente et al., 1999).

Chemical Reactions and Properties

The chemical transformations of dibenzylamine hydrochloride and its derivatives have been extensively studied, revealing its ability to release chloride ions and its reaction kinetics, which contribute to its chemical properties and potential applications in organic synthesis (Harvey & Nickerson, 1953).

Physical Properties Analysis

The physical properties of dibenzylamine hydrochloride, such as solubility, melting point, and stability, are crucial for its handling and application in various chemical processes. However, specific studies focusing solely on these physical properties were not identified in the current literature search, indicating a gap in the available research.

Chemical Properties Analysis

Its reactivity with other chemical compounds, including the formation of dibenzylamino derivatives and its potential as a catalyst in organic synthesis, highlights dibenzylamine hydrochloride's versatile chemical properties. The electrosynthesis of derivatives from related compounds further demonstrates the compound's utility in synthetic chemistry (Jan et al., 2002).

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

Dibenzylamine hydrochloride, also known as Dibenamine, has been studied for its pharmacological effects, particularly as a sympatholytic and adrenolytic drug. It is notable for increasing peripheral blood flow and elevating skin temperature, with minimal impact on arterial blood pressure in normotensive individuals. Its properties are useful in treating peripheral vascular disorders, and it has been shown to reduce blood pressure to near-normal levels in patients with benign or moderately advanced essential hypertension. The drug functions by blocking the receptors innervated by excitatory adrenergic fibers, significantly reducing the pressor response to epinephrine (Hanno, 1949).

Metabolic Effects

Research on Dibenzylamine hydrochloride includes studies on its impact on the metabolism of substances like epinephrine. Dibenamine, a powerful adrenergic blocking agent, modifies the pharmacological effects of epinephrine and reduces its toxicity. It has been shown to facilitate a significant increase in the dose of epinephrine tolerated, with corresponding increases in the quantity of urinary metabolites (Schayer, Kennedy, & Smiley, 1953).

Protective Effects Against Toxins

Dibenamine hydrochloride has been studied for its protective effects against toxins like carbon tetrachloride. It appears to protect rats against the hepatotoxic effects of carbon tetrachloride by impairing microsomal enzymes that catalyze the formation of free radical derivatives of the toxin. This suggests a potential role in mitigating liver damage induced by certain chemicals (Maling et al., 1974).

Influence on Circulating Plasma Volume

Dibenzylamine hydrochloride has also been associated with changes in circulating plasma volume. Studies have shown that the drug can lead to a marked increase in circulating plasma volume in certain conditions, suggesting its potential in managing blood volume and flow in clinical scenarios (Williams & Rodbard, 1960).

Metabolism and Biotransformation

The metabolism and biotransformation of Dibenzylamine have been extensively studied. Research indicates that N-oxidation is a major metabolic process for dibenzylamine, with a significant portion being converted to NN-dibenzylhydroxylamine. These insights are valuable for understanding the pharmacokinetics and potential therapeutic applications of the compound (Beckett, Coutts, & Gibson, 1975).

Safety and Hazards

Wirkmechanismus

Target of Action

Dibenzylamine hydrochloride primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.

Mode of Action

It is known to interact with its targets, potentially modifying their function

Biochemical Pathways

It’s known that benzylamines play useful roles in pharmaceuticals, agrochemicals, biomolecules, and natural products . They are used in wide-ranging research areas and as versatile and necessary raw materials for obtaining complex molecules .

Result of Action

It’s known that benzylamines can modify the pharmacological effects of epinephrine

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dibenzylamine hydrochloride. For instance, the compound has been studied as a corrosion inhibitor for mild steel in 15% HCl solution . The study found that the compound was effective in this role, suggesting that its action can be influenced by the chemical environment

Eigenschaften

IUPAC Name |

N-benzyl-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10,15H,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUMNQFVAMSSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942629 | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzylamine hydrochloride | |

CAS RN |

20455-68-9 | |

| Record name | Benzenemethanamine, N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20455-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-1-phenylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668U27NZZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Dibenzylamine hydrochloride affect the sympathetic nervous system, specifically related to intraocular pressure?

A1: Dibenzylamine hydrochloride, often referred to by its historical name Dibenamine, acts as an alpha-adrenergic receptor antagonist. [] While not directly discussed in the provided research excerpts, this antagonism has implications for the sympathetic nervous system's control over intraocular pressure.

Q2: The research mentions that Dibenzylamine hydrochloride does not block norepinephrine's excitatory effects on neurons in the lateral vestibular nucleus (NVL). How does this contrast with its known mechanism of action as an alpha-adrenergic antagonist?

A2: This observation highlights a crucial aspect of Dibenzylamine hydrochloride's action: it preferentially blocks alpha-adrenergic receptors but might not effectively block all subtypes or all actions mediated by norepinephrine. [] The researchers found that while Dibenzylamine hydrochloride effectively blocks alpha-adrenergic responses in other contexts, it failed to inhibit norepinephrine's excitatory effects on NVL neurons. [] This suggests that norepinephrine's action on these specific neurons might involve a different receptor subtype or a different signaling pathway that is less sensitive to Dibenzylamine hydrochloride's blocking action.

Q3: The research highlights the use of Dibenzylamine hydrochloride as a tool to study adrenergic mechanisms. Can you elaborate on its applications in this context?

A3: Researchers have historically employed Dibenzylamine hydrochloride to investigate and dissect the roles of alpha-adrenergic receptors in various physiological processes. [] By blocking these receptors, Dibenzylamine hydrochloride allows researchers to discern the specific contributions of alpha-adrenergic signaling pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)

![1-Oxaspiro[2.5]octan-6-ol,5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-buten-1-yl)-2-oxiranyl]-,(3R,4S,5S,6R)-](/img/structure/B1253271.png)

![(9R,10S)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol](/img/structure/B1253279.png)

![(1R,2R,5S,9S,12R)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione](/img/structure/B1253280.png)

![(4E,7E,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione](/img/structure/B1253281.png)

![(2S)-2-[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-3-methylbutanoic acid [2-oxo-2-(4-propan-2-ylanilino)ethyl] ester](/img/structure/B1253282.png)